3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Overview
Description
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H17ClN4O and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized and its structure analyzed through X-ray single crystal diffraction. This process is crucial in understanding its molecular arrangement and potential applications in various scientific fields. The synthesis involved the reaction of specific precursor compounds and resulted in detailed crystallographic parameters, highlighting the intricate molecular structure of the compound (Huang Ming-zhi et al., 2005).
Spectrophotometric Determination
Spectrophotometry, a method for measuring how much a chemical substance absorbs light, has been used to determine the concentration of this compound in solutions. This method's application signifies its importance in quantitative analysis in chemical and pharmaceutical research (L. Shu, 2011).
Synthesis of Derivatives
The compound has been utilized in synthesizing various derivatives. These derivatives have potential applications in medicinal chemistry and material science. The synthesis process often involves reactions with other organic compounds, leading to a range of products with potentially unique properties (K. Kobayashi et al., 2009).
Formation of Complexes and Networks
Studies have demonstrated the ability of this compound to form stable complexes and networks, which is fundamental in materials science and coordination chemistry. These complexes have been characterized by their molecular structures and properties, indicating potential for further application in various scientific domains (S. Yalcin et al., 2012).
Chemical Reactions and Mechanisms
The compound has been involved in studies focusing on its reactivity and the mechanisms of its chemical reactions. Understanding these mechanisms is vital for synthetic chemistry and the development of new pharmaceuticals or materials (Yang Gui-qiu et al., 2004).
Properties
IUPAC Name |
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-10-5-6-11(2)20(10)13(8-18)12(7-17)19-14(21)15(3,4)9-16/h5-6H,9H2,1-4H3,(H,19,21)/b13-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWKCYACIBFMQ-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C(C)(C)CCl)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C(C)(C)CCl)/C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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